2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-4-6-15(7-5-12)21-17-18-8-16(22-17)11-19-9-13(2)20-14(3)10-19/h4-8,13-14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJKJHWKVKTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(S2)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenoxyacetic acid with thioamide under acidic conditions.
Attachment of the Thiazole to Morpholine: The thiazole derivative is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted thiazole and morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula: C17H22N2O2S
- Molecular Weight: 318.44 g/mol
- CAS Number: 860650-05-1
The structure features a morpholine ring substituted with a thiazole and phenoxy group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine exhibit antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains. The presence of the thiazole moiety is crucial for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes .
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. It is part of a broader category of morpholine derivatives that have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies suggest that derivatives of this compound could be developed into anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting specific diseases such as cancer and inflammatory disorders. Its ability to inhibit COX-II suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Molecular Docking Studies
Molecular modeling and docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding how modifications to the structure can enhance efficacy and selectivity against specific enzymes or receptors involved in disease processes .
COX Inhibition Studies
A recent study focused on synthesizing a series of morpholine derivatives and evaluating their COX inhibitory activities. Among these compounds, several demonstrated significant inhibition of COX-II with IC50 values lower than those of established drugs like Celecoxib. This positions this compound as a promising lead compound for further development .
Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains. The findings indicated that derivatives with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core : Morpholine (oxygen/nitrogen heterocycle).
- Substituents: 2,6-Dimethyl groups on morpholine. [2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl group at position 3.
Analog 1 () :
4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
- Core : Thiazole and pyrazole fused system.
- Substituents :
- Fluorophenyl groups (electron-withdrawing).
- Triazole ring (nitrogen-rich heterocycle).
- Structural Impact: The triazole and fluorophenyl groups enhance metabolic stability and electronic interactions compared to the target compound’s morpholine and methylphenoxy groups .
Analog 2 (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d)
- Core : Benzodiazole (benzimidazole) and triazole-thiazole system.
- Substituents: Phenoxymethyl-triazole linker. 4-Methylphenyl group on thiazole.
- Structural Impact : The benzodiazole core and triazole linker provide rigidity and multiple hydrogen-bonding sites, contrasting with the target compound’s flexible morpholine core .
Target Compound :
- However, analogous thiazole-morpholine derivatives often employ nucleophilic substitution or coupling reactions.
Analog 1 :
Analog 2 (9d) :
- Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) in methanol/water.
Physicochemical and Pharmacological Properties
- Electronic Effects: Fluorophenyl groups in Analog 1 increase electronegativity, while methylphenoxy in the target compound enhances lipophilicity.
- Conformational Flexibility : The morpholine core allows greater rotational freedom compared to the rigid triazole-benzodiazole systems in Analog 2.
Therapeutic Potential
- Target Compound : Structural similarity to thiazole-containing bioactive molecules (e.g., anticonvulsants, antifungals) suggests possible CNS or antimicrobial applications.
- Analog 1 : Fluorinated aromatic systems are common in anticancer agents due to enhanced binding and metabolic stability .
- MPEP () : Demonstrates anxiolytic effects via mGlu5 receptor antagonism, highlighting the pharmacological relevance of heterocyclic scaffolds .
Biological Activity
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine, identified by CAS number 860650-05-1, is a compound with potential biological significance. Its structure includes a morpholine ring and a thiazole moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
The molecular formula for this compound is C17H22N2O2S, with a molecular weight of 318.44 g/mol. It has a purity of over 90% and is often used in pharmacological studies due to its structural characteristics that suggest potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones. The inhibition of these enzymes can lead to altered metabolic pathways in both fungi and mammalian systems .
- Anti-inflammatory Activity : Thiazole derivatives are often evaluated for their anti-inflammatory properties. Research indicates that compounds containing thiazole rings can inhibit inflammatory mediators, suggesting that this compound may possess similar effects .
Biological Evaluation
A series of studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of various thiazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, blocking cell cycle progression at the G2/M phase .
- Anti-inflammatory Effects : In an animal model of inflammation, administration of thiazole-containing compounds led to decreased swelling and pain response compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | 92% |
| 2 | CH₃I, TBAB, 60°C | 68 | 89% |
Advanced: How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity, and how can contradictions in reported data be resolved?
Methodological Answer:
Contradictions in bioactivity often arise from subtle structural differences. For example:
- Electron-withdrawing groups (e.g., -Br on the thiazole) enhance antimicrobial activity by increasing electrophilicity .
- Electron-donating groups (e.g., -OCH₃) reduce activity due to steric hindrance .
Resolution Strategy: - Use docking studies (AutoDock Vina) to compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Validate experimentally via MIC assays against Staphylococcus aureus and Escherichia coli, correlating results with computational predictions .
Q. Table 2: Bioactivity vs. Substituents
| Substituent | MIC (µg/mL, S. aureus) | Docking Score (kcal/mol) |
|---|---|---|
| -Br | 1.2 | -8.9 |
| -OCH₃ | 25.0 | -5.2 |
| -CH₃ | 8.5 | -7.1 |
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: H NMR should show peaks for morpholine methyl groups (δ 1.2–1.4 ppm), thiazole protons (δ 7.3–7.6 ppm), and aryl protons (δ 6.8–7.1 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- X-ray Crystallography: Resolve absolute configuration (if crystalline), as demonstrated for morpholine-thiazole hybrids .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Toxicity Screening: Employ ProTox-II for hepatotoxicity predictions and Ames test simulations .
- Validation: Compare computational results with in vivo subacute toxicity studies (e.g., 28-day rodent models) assessing liver enzymes (ALT/AST) and renal biomarkers .
Advanced: How to resolve discrepancies in biological activity across different studies?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Compound Stability: Perform stability studies (HPLC at 4°C, 25°C, 40°C) to detect degradation products .
- Target Selectivity: Use RNA-seq or CRISPR screening to identify off-target effects in eukaryotic cells .
Basic: What are common by-products during synthesis, and how are they characterized?
Methodological Answer:
Q. Table 3: Common By-Products
| By-Product | m/z ([M+H]⁺) | Source |
|---|---|---|
| Demethylated morpholine | 253.15 | Incomplete alkylation |
| Thiazole dimer | 598.30 | Oxidative coupling |
Advanced: What strategies enhance the compound’s selectivity for therapeutic targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
